molecular formula C20H24BrN3O3 B2370874 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034529-49-0

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No. B2370874
CAS RN: 2034529-49-0
M. Wt: 434.334
InChI Key: FTUJJJXGSANEOU-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a chemical compound that has gained significant attention in the scientific community. It is commonly referred to as BPIP and has been widely studied for its potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

This study focuses on the hydrogen-bonding patterns in enaminones, including compounds with structural similarities to the target molecule. It highlights the importance of intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming stable crystal structures through weak interactions. Such understanding is crucial for designing compounds with desired physical and chemical properties (Balderson et al., 2007).

Synthesis and Spectroscopic Characterization

This research involves the synthesis of a complex compound using a click chemistry approach, starting with a similar bromopyrimidinyl piperidinyl ethanone compound. The study extends to spectroscopic characterization, structural confirmation via XRD, and exploration of the compound's potential for biological applications, including cytotoxicity and pharmacokinetics analyses (Govindhan et al., 2017).

Anticancer Activity of Pyridine and Thiazolopyrimidine Derivatives

This investigation reports on the synthesis of pyridine and thiazolopyrimidine derivatives using a similar synthesis route, showcasing their potential anticancer activity. The study provides insights into how variations in the molecular structure can influence biological activity, underscoring the importance of structural analogs in drug discovery (Hammam et al., 2001).

Microwave Assisted Synthesis and Antibacterial Activity

This research demonstrates the synthesis of compounds with a piperidinyl phenyl ethanone core under microwave irradiation, followed by antibacterial activity screening. The findings suggest that structural modifications can lead to significant antibacterial properties, highlighting the potential for developing new antimicrobial agents (Merugu et al., 2010).

Structural and Theoretical Calculations

The title study synthesizes and characterizes a compound featuring a piperidinyl moiety and investigates its structural properties through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. Such comprehensive studies are essential for understanding the molecular basis of the compound's stability and reactivity, which are critical for its application in various scientific fields (Karthik et al., 2021).

properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O3/c1-14(2)15-5-7-17(8-6-15)26-13-19(25)24-9-3-4-18(12-24)27-20-22-10-16(21)11-23-20/h5-8,10-11,14,18H,3-4,9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUJJJXGSANEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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